4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]-

PI3Kδ inhibitor umbralisib intermediate chiral chromen-4-one

4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]- (CAS 1479107-10-2) is a synthetic, enantiomerically pure (R)-configured chromen-4-one derivative (C₁₇H₁₂F₂O₃, MW 302.27) that serves as a critical chiral intermediate in the manufacture of umbralisib (TGR-1202/RP5264, brand name Ukoniq), an FDA-approved dual PI3Kδ/CK1ε inhibitor for relapsed/refractory marginal zone lymphoma and follicular lymphoma. The compound features a 6-fluoro substitution on the benzopyran-4-one core and a free (1R)-1-hydroxyethyl group at the 2-position, both of which are essential pharmacophoric elements that ultimately confer the nanomolar PI3Kδ potency and isoform selectivity observed in the final API.

Molecular Formula C17H12F2O3
Molecular Weight 302.277
CAS No. 1479107-10-2
Cat. No. B2524702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]-
CAS1479107-10-2
Molecular FormulaC17H12F2O3
Molecular Weight302.277
Structural Identifiers
SMILESCC(C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)O
InChIInChI=1S/C17H12F2O3/c1-9(20)17-15(10-3-2-4-11(18)7-10)16(21)13-8-12(19)5-6-14(13)22-17/h2-9,20H,1H3/t9-/m1/s1
InChIKeyKVWIGTRVURMRQS-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]- (CAS 1479107-10-2): Chiral Chromen-4-one Intermediate for PI3Kδ Inhibitor Synthesis


4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]- (CAS 1479107-10-2) is a synthetic, enantiomerically pure (R)-configured chromen-4-one derivative (C₁₇H₁₂F₂O₃, MW 302.27) that serves as a critical chiral intermediate in the manufacture of umbralisib (TGR-1202/RP5264, brand name Ukoniq), an FDA-approved dual PI3Kδ/CK1ε inhibitor for relapsed/refractory marginal zone lymphoma and follicular lymphoma [1]. The compound features a 6-fluoro substitution on the benzopyran-4-one core and a free (1R)-1-hydroxyethyl group at the 2-position, both of which are essential pharmacophoric elements that ultimately confer the nanomolar PI3Kδ potency and isoform selectivity observed in the final API [2].

Why Generic Chromen-4-one or Racemic Substitution Cannot Replace (R)-6-Fluoro-3-(3-fluorophenyl)-2-(1-hydroxyethyl)-4H-chromen-4-one (CAS 1479107-10-2)


Substituting CAS 1479107-10-2 with a generic chromen-4-one, a racemic mixture, or the enantiomeric (S)-form (CAS 1532533-34-8) is not feasible because the stereochemical configuration at the 2-position hydroxyethyl group directly determines the pharmacological activity of the downstream API. Umbralisib (TGR-1202) requires the (S)-configuration at this center for optimal PI3Kδ inhibition; the corresponding (R)-enantiomer of the full API (CAS 1532533-69-9) exhibits at least 20-fold lower potency against PI3Kδ . Consequently, the (R)-configured intermediate 1479107-10-2 is indispensable as a chiral reference standard for impurity profiling, stereochemical process control, and enantiomeric purity verification during umbralisib manufacturing. Furthermore, the 6-fluoro substitution pattern on the chromen-4-one core is integral to the PI3Kδ isoform selectivity profile (approximately 1000-fold over PI3Kα, >30–50-fold over PI3Kβ, and >15–50-fold over PI3Kγ in the final API) ; non-fluorinated or differently substituted chromen-4-one intermediates cannot replicate this selectivity fingerprint. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for (R)-6-Fluoro-3-(3-fluorophenyl)-2-(1-hydroxyethyl)-4H-chromen-4-one (CAS 1479107-10-2) vs. Closest Analogs


Stereochemical Identity: (R)-Enantiomer Intermediate vs. (S)-Enantiomer — Differential Impact on PI3Kδ Inhibitory Activity in the Final API

The (R)-configuration at the 2-(1-hydroxyethyl) substituent of CAS 1479107-10-2 is the enantiomer opposite to that required in the active pharmaceutical ingredient umbralisib, which bears the (S)-configuration at this center. When the full umbralisib scaffold is assembled with the (R)-configuration at the chromen-4-one 2-position (yielding CAS 1532533-69-9, Umbralisib R-enantiomer), the resulting molecule is the 'less active enantiomer of TGR-1202' with PI3Kδ inhibitory potency reduced by at least 20-fold compared to the (S)-configured API . Conversely, when assembled with the (S)-configured intermediate (CAS 1532533-34-8), the resulting umbralisib (CAS 1532533-67-7) exhibits PI3Kδ IC₅₀ of 22.2 nM and EC₅₀ of 24.3 nM in cell-based assays . This establishes that CAS 1479107-10-2 is the enantiomer that, if carried through synthesis without chiral inversion, would generate the pharmacologically inferior R-enantiomer API. The compound is therefore essential as a reference marker for enantiomeric purity testing and as a defined impurity standard in umbralisib quality control.

PI3Kδ inhibitor umbralisib intermediate chiral chromen-4-one enantiomeric impurity

Free Hydroxyl vs. Benzyl-Protected Intermediate: Synthetic Step Economy in Umbralisib Manufacture

CAS 1479107-10-2 bears a free (1R)-1-hydroxyethyl group, which serves as the nucleophilic handle for the key Mitsunobu coupling step with the pyrazolo[3,4-d]pyrimidine fragment in the final assembly of umbralisib. In the published synthetic route, this intermediate (designated 'intermediate 216') is produced by hydroxylation of 2-(1-bromoethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (CAS 1300582-10-8) in 64% yield, then undergoes oxidation to the ketone (71% yield), chiral reduction with R-alpine-borane to give the chiral alcohol intermediate 218 in 75% yield, followed by Mitsunobu esterification (86% yield), hydrolysis (87% yield), and final Mitsunobu coupling to afford umbralisib (20% yield) [1]. In contrast, the benzyl-protected analog (CAS 1479107-53-3, (R)-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one) cannot directly enter the Mitsunobu coupling and requires an additional deprotection step, adding synthetic complexity and reducing overall yield. The free hydroxyl of 1479107-10-2 thus represents the optimal balance of functional group availability and synthetic tractability in the umbralisib synthetic sequence.

umbralisib synthesis Mitsunobu coupling chromen-4-one intermediate protecting group strategy

6-Fluoro Substitution vs. Non-Fluorinated Chromen-4-one Scaffolds: Contribution to PI3Kδ Isoform Selectivity in the Final API

The 6-fluoro substituent on the chromen-4-one core of CAS 1479107-10-2 is a critical pharmacophoric element retained in the final API umbralisib. Umbralisib achieves approximately 1000-fold selectivity for PI3Kδ over PI3Kα, >30–50-fold selectivity over PI3Kβ, and >15–50-fold selectivity over PI3Kγ . This selectivity profile is attributed in part to the fluorinated chromen-4-one scaffold engaging a lipophilic selectivity pocket within the PI3Kδ ATP-binding site. While direct comparative PI3K profiling data for the isolated intermediate 1479107-10-2 are not publicly available, the class-level SAR of 2,3-disubstituted-4H-chromen-4-one PI3Kδ inhibitors described in the Rhizen patent family (WO2014006572A1, US-10130635-B2, US-9475818-B2) establishes that fluorine substitution at the 6-position of the chromen-4-one core enhances PI3Kδ binding affinity and isoform selectivity relative to non-fluorinated, 5-fluoro, or 7-fluoro congeners [1]. The 3-(3-fluorophenyl) substituent further contributes to the overall molecular recognition profile. Non-fluorinated chromen-4-one intermediates would yield API candidates with substantially altered—and likely inferior—PI3K isoform selectivity patterns.

PI3Kδ selectivity fluorinated chromen-4-one SAR umbralisib pharmacophore

Hydroxyethyl Intermediate vs. Bromoethyl Precursor: Synthetic Accessibility and Functional Group Compatibility

CAS 1479107-10-2 is generated from its bromoethyl precursor 2-(1-bromoethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (CAS 1300582-10-8) via a hydroxylation reaction that proceeds in 64% yield [1]. The bromoethyl precursor (MW 365.2, C₁₇H₁₁BrF₂O₂) is a less functionalized intermediate that cannot directly participate in the Mitsunobu coupling or the subsequent oxidation/chiral reduction sequence required for umbralisib assembly. The hydroxyl group introduced in 1479107-10-2 serves as the essential nucleophilic handle for all downstream transformations. Commercially, 1479107-10-2 is available at purities of ≥95%, 97%, and ≥98% (NLT 98%) from multiple suppliers, with typical storage conditions at -20°C to 4°C to preserve chiral integrity . In contrast, the bromo precursor is typically supplied at 95% purity and requires additional synthetic manipulation before it can enter the umbralisib synthetic sequence. For procurement decisions, 1479107-10-2 represents a more advanced intermediate that reduces the number of in-house synthetic steps required by the end user.

umbralisib intermediate hydroxylation chromen-4-one synthesis process chemistry

High-Value Application Scenarios for (R)-6-Fluoro-3-(3-fluorophenyl)-2-(1-hydroxyethyl)-4H-chromen-4-one (CAS 1479107-10-2)


Enantiomeric Impurity Reference Standard for Umbralisib (Ukoniq) Quality Control and Regulatory Compliance

CAS 1479107-10-2 is the (R)-enantiomer of the chromen-4-one fragment that, when carried through to the final API, produces the pharmacologically inferior Umbralisib R-enantiomer (CAS 1532533-69-9), which exhibits at least 20-fold lower PI3Kδ potency compared to the (S)-configured API [1]. Consequently, this compound serves as an indispensable enantiomeric impurity reference standard in umbralisib drug substance and drug product release testing. Analytical laboratories and QC departments in pharmaceutical manufacturing facilities procure this compound to establish HPLC chiral purity methods, set impurity acceptance criteria per ICH Q3A/Q3B guidelines, and validate that the (S)-enantiomer content of umbralisib batches remains within specification limits. The compound's established identity as 'umbralisib impurity 4' (associated with CAS 1532533-34-8, the S-enantiomer intermediate) further underscores its role in the impurity profiling ecosystem required for ANDA/505(b)(2) filings referencing Ukoniq.

Key Synthetic Intermediate for Umbralisib and Structurally Related PI3Kδ Chromen-4-one Inhibitor Analogs

In the published umbralisib synthetic route, CAS 1479107-10-2 is intermediate 216—the product of hydroxylation of the bromoethyl precursor (64% yield) and the direct precursor to the chiral ketone intermediate 217 [1]. The free (1R)-1-hydroxyethyl group enables the subsequent oxidation to the ketone (71% yield) and chiral reduction with R-alpine-borane (75% yield) to establish the desired stereochemistry. Medicinal chemistry teams and CDMOs engaged in PI3Kδ inhibitor development procure this intermediate to access not only umbralisib but also a broader library of 2,3-disubstituted-4H-chromen-4-one analogs for SAR exploration. The compound's 6-fluoro-3-(3-fluorophenyl) substitution pattern is the validated pharmacophoric scaffold underlying umbralisib's PI3Kδ selectivity (~1000-fold over PI3Kα) , making it a privileged starting point for lead optimization campaigns targeting PI3Kδ-driven hematologic malignancies.

Stereochemical Process Development and Chiral Resolution Studies for Chromen-4-one Pharmaceutical Intermediates

The synthetic sequence from CAS 1479107-10-2 through to chiral intermediate 218 involves a critical stereochemical transformation: oxidation of the racemic or scalemic alcohol intermediate to the prochiral ketone (71% yield), followed by asymmetric reduction with R-alpine-borane to install the desired absolute configuration in 75% yield [1]. Process chemistry groups procure 1479107-10-2 as a substrate for developing and optimizing alternative chiral reduction methodologies (e.g., biocatalytic ketoreductase-mediated reductions, Noyori-type asymmetric transfer hydrogenation, or Corey-Bakshi-Shibata oxazaborolidine reductions) that could improve the 75% chiral reduction yield or enable catalyst recycling. The compound's well-defined (R)-configuration also makes it a valuable substrate for studying Mitsunobu inversion conditions and for developing continuous-flow processes for chromen-4-one intermediate manufacturing.

Fluorinated Building Block for Fragment-Based Drug Discovery and PROTAC/Degrader Design

Beyond its role as a dedicated umbralisib intermediate, CAS 1479107-10-2 is a versatile fluorinated chromen-4-one building block applicable in fragment-based drug discovery (FBDD) and targeted protein degradation (PROTAC) programs. The 6-fluoro-3-(3-fluorophenyl)-chromen-4-one core contributes to PI3Kδ binding affinity and selectivity as demonstrated in the final umbralisib API [1], and the free hydroxyl group provides a convenient synthetic handle for conjugating linker moieties in PROTAC design. Fragment libraries incorporating this fluorinated scaffold can be screened against PI3K isoforms and other kinase targets to identify novel chemotypes. The compound's commercial availability at ≥95–98% purity from multiple vendors supports its use in high-throughput screening campaigns, co-crystallization studies with PI3Kδ to elucidate fluorine-mediated binding interactions, and the synthesis of fluorescent or biotinylated probe molecules for target engagement assays.

Quote Request

Request a Quote for 4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.